Cas no 1810073-03-0 (Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate)

The Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is a specialized fluorescent probe designed for bioorthogonal labeling applications. Its key features include a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling selective conjugation with azide-modified biomolecules. The PEG4 spacer enhances solubility and reduces steric hindrance, improving labeling efficiency. The carboxytetramethylrhodamine 110 fluorophore offers bright green fluorescence, making it suitable for imaging and detection in biological systems. This conjugate is particularly useful for live-cell labeling, protein tracking, and other bioimaging studies where precise, covalent tagging is required. Its stability and reactivity make it a valuable tool for researchers in chemical biology and molecular imaging.
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate structure
1810073-03-0 structure
Product name:Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate
CAS No:1810073-03-0
MF:C36H41N3O8
MW:643.726050138474
CID:6793835
PubChem ID:121235592

Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate Chemical and Physical Properties

Names and Identifiers

    • Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate
    • 1810073-03-0
    • MFCD22380735
    • Inchi: 1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(36(41)42)31(22-25)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42)
    • InChI Key: KSHPVCLPJYHKKW-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2C(C2C=C(C(NCCOCCOCCOCCOCC#C)=O)C=CC=2C(=O)[O-])=C2C=C/C(/C=C12)=[N+](/C)\C)N(C)C

Computed Properties

  • Exact Mass: 643.28936527g/mol
  • Monoisotopic Mass: 643.28936527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 16
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 122Ų

Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB350844-1mg
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate; .
1810073-03-0
1mg
€307.80 2024-06-12
abcr
AB350844-25mg
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate; .
1810073-03-0
25mg
€1385.80 2024-06-12
abcr
AB350844-5mg
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate; .
1810073-03-0
5mg
€666.60 2024-06-12

Additional information on Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate

Recent Advances in Acetylene-PEG4-carboxytetramethylrhodamine 110 Conjugate (CAS: 1810073-03-0) for Bioimaging and Drug Delivery Applications

The compound Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate (CAS: 1810073-03-0) has recently emerged as a promising tool in chemical biology and pharmaceutical research. This fluorescent probe combines the unique properties of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG4) linker and an acetylene group, making it particularly valuable for bioimaging and drug delivery applications. Recent studies have demonstrated its superior photostability and cell permeability compared to traditional rhodamine derivatives, with excitation/emission maxima at 554/576 nm respectively.

In 2023, researchers at Stanford University published groundbreaking work in Nature Chemical Biology utilizing this conjugate for super-resolution imaging of lysosomal dynamics. The PEG4 spacer was found to significantly reduce steric hindrance while maintaining excellent fluorescence quantum yield (Φ = 0.68 in aqueous solution). The acetylene moiety enabled subsequent click chemistry modifications, allowing for site-specific labeling of biomolecules. This dual functionality addresses critical challenges in live-cell imaging where both specificity and signal stability are paramount.

A particularly innovative application was reported in ACS Nano (2024) where 1810073-03-0 was incorporated into nanoparticle drug carriers. The conjugate served dual purposes: as a tracking label for pharmacokinetic studies and as a functional component enhancing endosomal escape. The PEG4 linker's length proved optimal for maintaining nanoparticle stability while allowing efficient cellular uptake. Pharmacokinetic studies in murine models showed a 40% improvement in tumor accumulation compared to conventional labeling methods.

Recent synthetic improvements have enhanced the commercial availability of this reagent. Current protocols from leading suppliers indicate purity >95% by HPLC with improved solubility in both aqueous and organic solvents. This has expanded its utility in diverse research areas including protein-protein interaction studies, where its minimal interference with biological systems is particularly advantageous. Mass spectrometry analysis confirms the molecular weight at 792.89 g/mol, consistent with theoretical calculations.

Looking forward, the unique properties of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate position it as a versatile platform for theranostic applications. Ongoing clinical translation efforts focus on its incorporation into antibody-drug conjugates, where its fluorescence enables real-time monitoring of drug distribution while the acetylene group permits controlled payload release. These developments underscore the growing importance of multifunctional probes in advancing precision medicine approaches.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1810073-03-0)
A1234042
Purity:99%/99%/99%
Quantity:1mg/5mg/25mg
Price ($):182/395/821